![molecular formula C8H7BrN2O2 B2974755 Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide CAS No. 820245-53-2](/img/structure/B2974755.png)

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

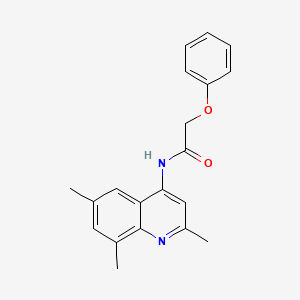

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a valuable heterocyclic compound with the CAS Number: 820245-53-2 . It has a molecular weight of 243.06 . This compound is typically stored at room temperature and appears as a solid .

Synthesis Analysis

Imidazo[1,2-a]pyridines are synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6N2O2.BrH/c11-8(12)6-5-10-4-2-1-3-7(10)9-6;/h1-5H,(H,11,12);1H . The molecular structure of this compound is also represented by the linear formula: C8 H6 N2 O2 . Br H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 243.06 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Applications De Recherche Scientifique

Hypnotic Activity and Sleep Regulation

Research on imidazo-pyridines, such as zolpidem, has demonstrated their effectiveness in enhancing sleep quality. Studies have shown that these compounds can increase slow-wave sleep in young adults and reduce awake activity in middle-aged individuals, without significantly impacting REM sleep. These findings suggest potential applications in the management of transient and short-term insomnia, particularly when next-day performance is a concern (Nicholson & Pascoe, 1986).

Cardiovascular Research

Imidazo[4,5-b]pyridine derivatives have been explored for their cardiovascular effects. Studies involving AR-L 115 BS, a compound related to the imidazo-pyridine class, have shown positive hemodynamic effects in patients with acute myocardial infarction. The compound was found to reduce preload and increase cardiac output, suggesting its utility in cardiovascular therapeutic strategies (Nebel, Sabin, & Surawitzki, 1981).

Antithrombotic Strategy

The imidazole derivative UK-37 248, which is chemically related to imidazo[1,2-a]pyridines, has been studied for its role as a thromboxane synthetase inhibitor. It offers a novel antithrombotic strategy by reducing pro-aggregatory thromboxane A2 production and increasing anti-aggregatory prostacyclin. This suggests potential applications in preventing thrombosis (Vermylen et al., 1981).

Neurological Applications

Tizanidine, an imidazoline derivative acting on alpha 2-adrenergic receptors, has shown efficacy in reducing spasticity in patients with spinal cord injuries. This highlights the potential neurological applications of compounds within the imidazo-pyridine family, offering insights into their use in managing conditions associated with muscle spasticity (Nance et al., 1994).

Oncology and Chemotherapy

Research has also explored the use of imidazo[4,5-b]pyridine derivatives in oncology, particularly in enhancing the antitumor effects of chemotherapy regimens. For example, a study on the combination of DTIC, ACNU, and vincristine for treating malignant astrocytomas did not find a significant benefit from DTIC pretreatment, suggesting the need for further exploration of these compounds in cancer treatment strategies (Ikeda et al., 1996).

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .

Mode of Action

Imidazo[1,2-a]pyridines have been utilized for the development of covalent inhibitors . They undergo various reactions such as transition metal catalysis, metal-free oxidation, and photocatalysis for direct functionalization .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been used in the development of antituberculosis agents , suggesting they may interact with biochemical pathways related to tuberculosis.

Result of Action

Some imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Orientations Futures

Imidazo[1,2-a]pyridines have shown significant anti-inflammatory activity and are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They have been used in the development of new drugs for tuberculosis . Moreover, a commercially available compound, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, has been detected for monitoring pH value (3.0–7.0), showing high selectivity and sensitivity, brilliant reversibility, and extremely short response time . This suggests potential future directions for the use of Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide in similar applications.

Analyse Biochimique

Biochemical Properties

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide has been recognized for its wide range of applications in medicinal chemistry . It exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB)

Cellular Effects

This compound has shown potential as a covalent anticancer agent . It has been used to synthesize a series of novel KRAS G12C inhibitors . Preliminary bio-evaluation screening delivered compound I-11 as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .

Molecular Mechanism

It has been used in the development of covalent inhibitors, suggesting it may exert its effects through covalent binding interactions with biomolecules .

Propriétés

IUPAC Name |

imidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.BrH/c11-8(12)6-5-10-4-2-1-3-7(10)9-6;/h1-5H,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSBABRHGOKSSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C(=O)O.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylphenyl)-2-[3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2974676.png)

![1-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2974677.png)

![2-Chloro-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]acetamide](/img/structure/B2974682.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol](/img/structure/B2974684.png)

![N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2974690.png)

![2-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B2974692.png)

![N-(3-chloro-4-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2974694.png)